molecular formula C17H11ClN2O B11960643 2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile

2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile

Cat. No.: B11960643
M. Wt: 294.7 g/mol
InChI Key: ZQLPYOFVTGLWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile is an organic compound with the molecular formula C17H11ClN2O It is a derivative of malononitrile and is characterized by the presence of a chlorobenzyl group and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3-chlorobenzyl alcohol with benzaldehyde in the presence of a base, such as piperidine, to form the intermediate benzylidene compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the chlorobenzyl group.

Scientific Research Applications

2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H11ClN2O

Molecular Weight

294.7 g/mol

IUPAC Name

2-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C17H11ClN2O/c18-16-3-1-2-14(9-16)12-21-17-6-4-13(5-7-17)8-15(10-19)11-20/h1-9H,12H2

InChI Key

ZQLPYOFVTGLWSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.